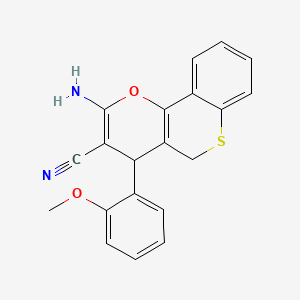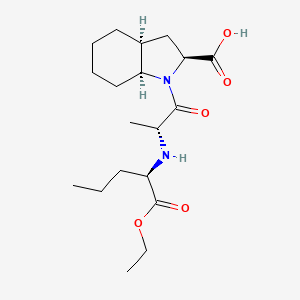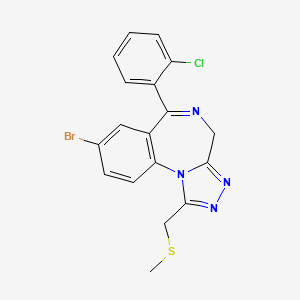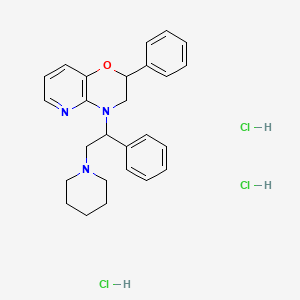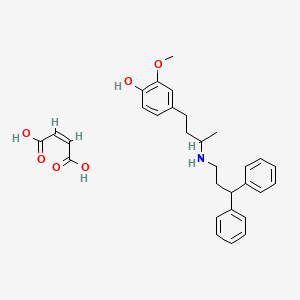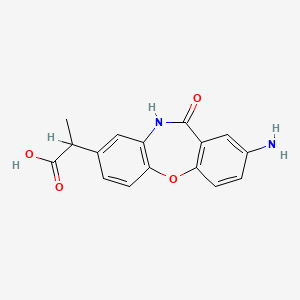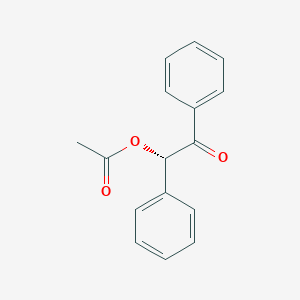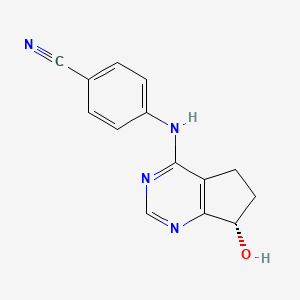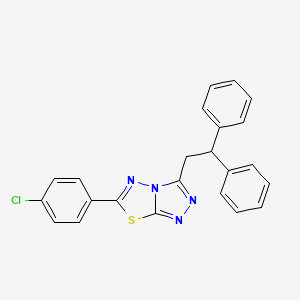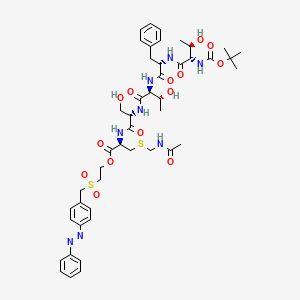
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as sulphonyl, acetamidomethyl, and tert-butoxycarbonyl groups. These functional groups contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the phenylazo group through a diazotization reaction, followed by coupling with a phenylmethyl group. Subsequent steps involve the introduction of the sulphonyl group and the acetamidomethyl group through sulfonation and amidation reactions, respectively. The final steps include the incorporation of the tert-butoxycarbonyl-protected amino acids through peptide coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and improved scalability. Additionally, purification methods such as chromatography and crystallization are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the sulphonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity by forming stable complexes. This interaction can disrupt normal cellular processes, leading to various biological effects. The molecular pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-fluorobenzoate: A fluorinated compound used in organic synthesis.
Allylamine: An unsaturated amine with applications in polymer chemistry.
Pregnenolone: A steroid hormone precursor with various biological functions.
Uniqueness
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate is unique due to its complex structure and multifunctional groups, which confer a wide range of reactivity and applications. Its ability to form stable complexes with biological molecules sets it apart from simpler compounds, making it a valuable tool in scientific research.
Propiedades
Número CAS |
76408-66-7 |
|---|---|
Fórmula molecular |
C46H62N8O14S2 |
Peso molecular |
1015.2 g/mol |
Nombre IUPAC |
2-[(4-phenyldiazenylphenyl)methylsulfonyl]ethyl (2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C46H62N8O14S2/c1-28(56)38(51-40(59)35(23-31-13-9-7-10-14-31)48-43(62)39(29(2)57)52-45(64)68-46(4,5)6)42(61)49-36(24-55)41(60)50-37(25-69-27-47-30(3)58)44(63)67-21-22-70(65,66)26-32-17-19-34(20-18-32)54-53-33-15-11-8-12-16-33/h7-20,28-29,35-39,55-57H,21-27H2,1-6H3,(H,47,58)(H,48,62)(H,49,61)(H,50,60)(H,51,59)(H,52,64)/t28-,29-,35+,36+,37+,38+,39+/m1/s1 |
Clave InChI |
KUOQIHTXLWEQFX-ZDHBKHQISA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CSCNC(=O)C)C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)OC(C)(C)C)O |
SMILES canónico |
CC(C(C(=O)NC(CO)C(=O)NC(CSCNC(=O)C)C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



